

Application Notes and Protocols for QO-58 in Patch-Clamp Studies

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Compound of Interest

Compound Name: QO 58

Cat. No.: B15623911

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Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are crucial regulators of neuronal excitability, and their modulation is a promising therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] QO-58 enhances the M-type potassium current (IKM), thereby reducing neuronal excitability.[1] Its mechanism of action is distinct from other Kv7 openers like retigabine, involving direct interaction with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit to stabilize the open state.[2][3][4] This application note provides detailed protocols for the use of QO-58 in perforated whole-cell patch-clamp studies to characterize its effects on Kv7 channels.

Data Presentation

Quantitative Summary of QO-58 Effects

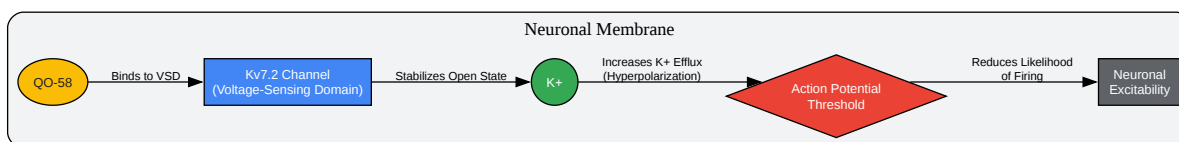
The following tables summarize the half-maximal effective concentrations (EC50) of QO-58 on various Kv7 channel subtypes and its impact on other channel types.

Kv7 Subtype	Reported EC50 (μM)	Reference(s)
Kv7.1	7.0	
Kv7.2	1.0	
Kv7.3	Little to no effect	[1]
Kv7.4	0.6	
Kv7.2/Kv7.3	2.3	[3]
Kv7.3/Kv7.5	5.2	

Channel Type / Current	Effect of QO-58	EC50 / Concentration	Reference(s)
M-type K ⁺ Current (I _{K(M)})	Increased Amplitude	3.1 μM	[5]
Ca ²⁺ -activated K ⁺ Current (I _{K(Ca)})	Increased Amplitude	4.2 μM	[5]
Nicotinic ACh Receptors	Positive Allosteric Modulator	Shifts nicotine EC50 from 10.2 to 4.3 μM (at 10 μM QO-58)	[6]

Signaling Pathway and Mechanism of Action

QO-58 directly binds to the voltage-sensing domain (VSD) of the Kv7.2 potassium channel. This interaction stabilizes the channel in its open conformation, leading to an increased efflux of potassium ions (K⁺). The resulting hyperpolarization of the neuronal membrane makes it more difficult to reach the threshold for firing an action potential, thus reducing overall neuronal excitability.



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Mechanism of action for QO-58 on neuronal excitability.

Experimental Protocols

Perforated Whole-Cell Patch-Clamp Protocol for Studying QO-58 on Cultured Cells

This protocol is designed for investigating the effects of QO-58 on Kv7 channels expressed in mammalian cell lines (e.g., CHO or HEK cells). The perforated patch technique is recommended to maintain the integrity of the intracellular environment.

1. Preparation of Solutions

- **External (Bath) Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- **Internal (Pipette) Solution (in mM):** 150 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.
- **Amphotericin B Stock Solution:** Dissolve Amphotericin B in DMSO to a concentration of 60 mg/mL. Store in aliquots at -20°C.
- **Final Perforating Internal Solution:** On the day of the experiment, dilute the Amphotericin B stock solution into the internal solution to a final concentration of 240 µg/mL. Sonicate for 30 seconds to aid dissolution.
- **QO-58 Stock Solution:** Prepare a 10 mM stock solution of QO-58 in high-quality DMSO. Store in aliquots at -20°C.

2. Cell Preparation

- Plate cells expressing the Kv7 channel subtype of interest onto glass coverslips 24-48 hours before the experiment.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Perforated Patch-Clamp Recording

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Fill the pipette tip with a small amount of Amphotericin B-free internal solution, then back-fill with the Amphotericin B-containing internal solution. This helps in obtaining a high-resistance seal before perforation begins.
- Approach a cell and form a gigaohm seal (>1 G Ω) in voltage-clamp mode.
- Monitor the access resistance. Perforation typically occurs within 5-20 minutes, indicated by a decrease in access resistance to < 20 M Ω .
- Once a stable perforated patch is achieved, proceed with the voltage-clamp protocol.

4. Voltage-Clamp Protocol for Kv7 Currents

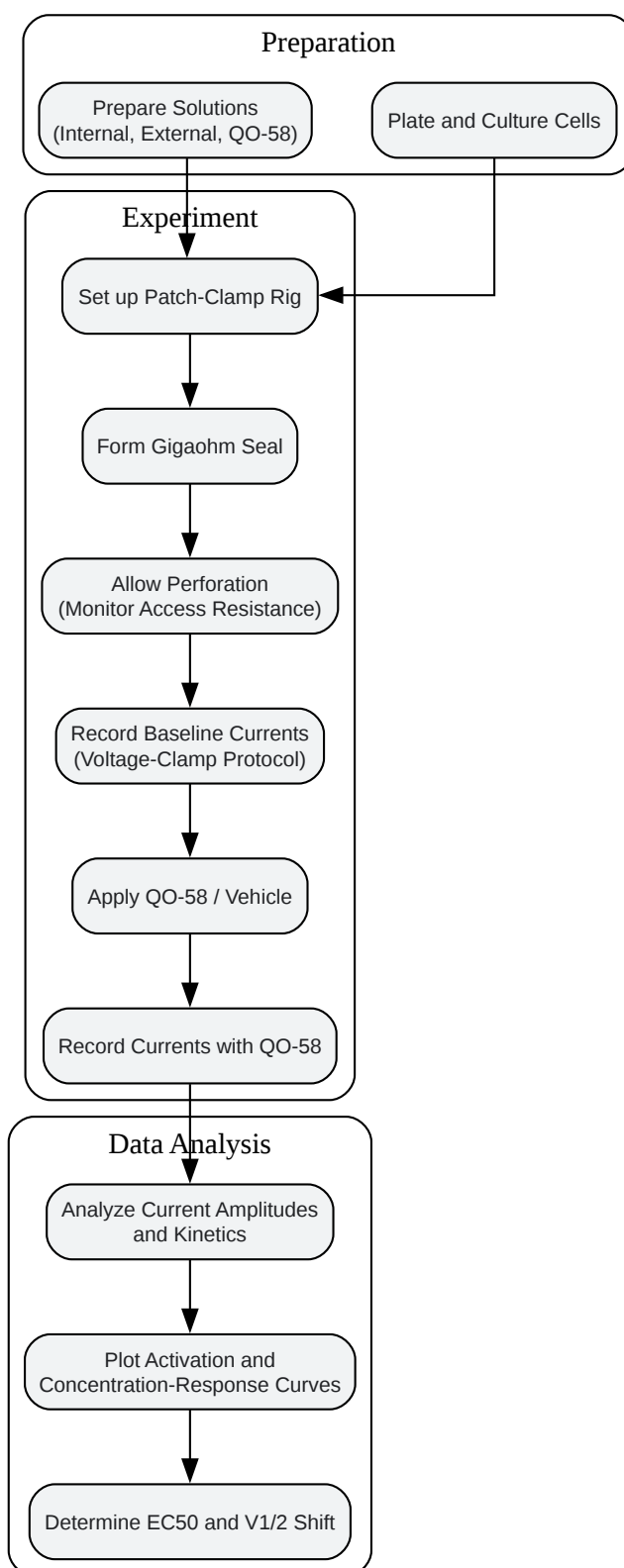
- Hold the cell at a membrane potential of -80 mV.
- Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.
- Return the potential to -60 mV to record tail currents.
- Record baseline currents in the external solution.
- Perfuse the recording chamber with the desired concentration of QO-58 (e.g., 0.1 - 10 μ M) and repeat the voltage-clamp protocol. A vehicle control with the same final DMSO concentration should also be tested.

5. Data Analysis

- Measure the steady-state current amplitude at the end of the depolarizing steps.
- Analyze the tail currents to determine the voltage-dependence of channel activation. Fit the normalized tail current amplitudes to a Boltzmann function to calculate the half-activation voltage ($V_{1/2}$).
- Plot concentration-response curves to determine the EC50 of QO-58.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical patch-clamp experiment with QO-58.



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Workflow for a patch-clamp experiment with QO-58.

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